5-Methyl-3-n-pentadecylcatechol
Overview
Description
5-Methyl-3-n-pentadecylcatechol is an organic compound with the molecular formula C22H38O2. It is a derivative of catechol, characterized by the presence of a methyl group at the 5-position and a pentadecyl chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-n-pentadecylcatechol typically involves the alkylation of catechol derivatives. One common method is the Friedel-Crafts alkylation, where catechol is reacted with a pentadecyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-n-pentadecylcatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biochemical processes.
Reduction: Reduction reactions can convert quinones back to catechols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include various quinones, substituted catechols, and other derivatives that can be further utilized in different chemical processes .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-3-n-pentadecylcatechol involves its interaction with specific molecular targets. For instance, it inhibits the activity of lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators. The free catechol function is essential for this inhibitory activity, as acetylation of the catechol group blocks the enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-n-Pentadecylcatechol: Similar in structure but lacks the methyl group at the 5-position.
3-[(10Z)-Pentadec-10′-en-1-yl]-catechol: Contains an unsaturated pentadecyl chain.
Uniqueness
5-Methyl-3-n-pentadecylcatechol is unique due to the presence of both a methyl group and a long alkyl chain, which contribute to its distinct bioactive properties. This combination enhances its ability to interact with biological targets and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-methyl-3-pentadecylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(2)18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPSDKTPLEMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167445 | |
Record name | 5-Methyl-3-n-pentadecylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16273-08-8 | |
Record name | 5-Methyl-3-n-pentadecylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016273088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-n-pentadecylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.